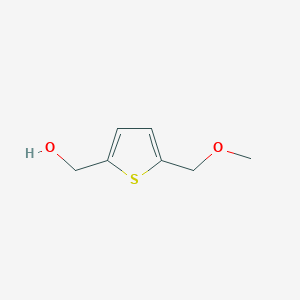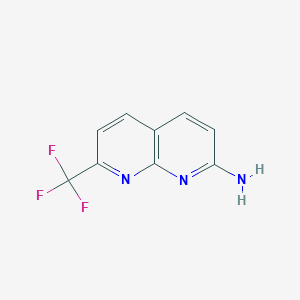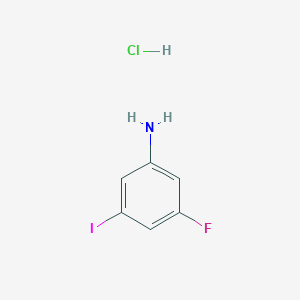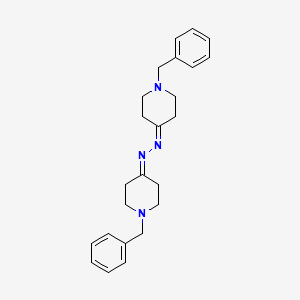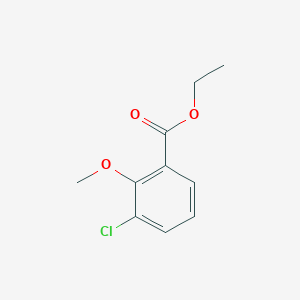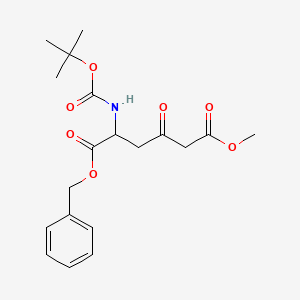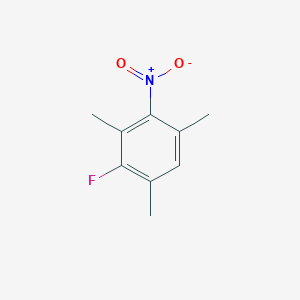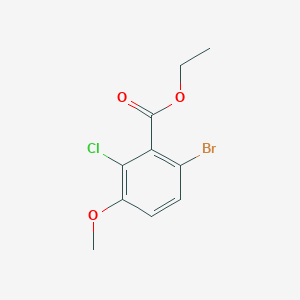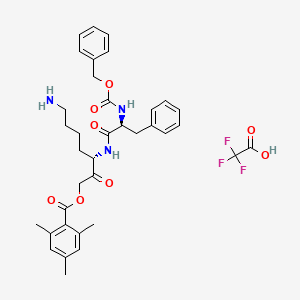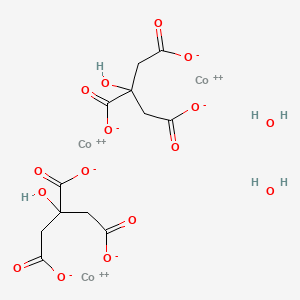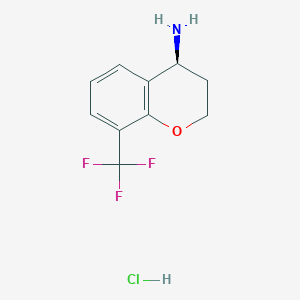
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as S-8-TFMC, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. S-8-TFMC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies.
Mecanismo De Acción
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is a fluorescent probe that is used to detect reactive oxygen species (ROS) in living cells. It works by emitting a fluorescent signal when it binds to ROS. The fluorescent signal is then detected by a microscope, allowing researchers to observe the effects of ROS on cells.
Biochemical and Physiological Effects
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used to study the effects of various drugs on cell physiology. It has been used to monitor the release of neurotransmitters in the brain, as well as to study the effects of drugs on the immune system, cell proliferation, and apoptosis. (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has also been used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in lab experiments is its ability to emit a fluorescent signal when it binds to ROS. This allows researchers to easily detect the presence of ROS in living cells. However, the fluorescent signal emitted by (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very strong, so it is not suitable for long-term studies. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very stable, so it must be stored and handled carefully.
Direcciones Futuras
The use of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in scientific research has a wide range of potential applications. In the future, it could be used to study the effects of various drugs on the immune system, cell proliferation, and apoptosis. It could also be used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride could be used to develop fluorescent probes for the detection of other biochemical and physiological processes. Finally, it could be used to develop new fluorescent probes for the detection of various diseases and disorders.
Métodos De Síntesis
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-chlorocoumarin with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a trifluoromethylcoumarin, which can then be hydrolyzed to (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride. Other methods for the synthesis of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride include the reaction of 4-chlorocoumarin with trifluoromethyl bromide, the reaction of 4-chlorocoumarin with trifluoromethyl iodide, and the reaction of 4-chlorocoumarin with trifluoromethyl sulfonate.
Aplicaciones Científicas De Investigación
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies. For example, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used to study the effects of various drugs on cell physiology and to monitor the release of neurotransmitters in the brain.
Propiedades
IUPAC Name |
(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


